molecular formula C9H12N2O4S B8703687 N-methyl-2-(4-nitrophenyl)ethanesulfonamide

N-methyl-2-(4-nitrophenyl)ethanesulfonamide

Cat. No. B8703687
M. Wt: 244.27 g/mol
InChI Key: KUSZKCQLQFNLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-nitrophenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-(4-nitrophenyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(4-nitrophenyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-methyl-2-(4-nitrophenyl)ethanesulfonamide

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

N-methyl-2-(4-nitrophenyl)ethanesulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-10-16(14,15)7-6-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3

InChI Key

KUSZKCQLQFNLOF-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2.12 g (8.49 mmol) of 2-(4-nitro-phenyl)-ethanesulfonyl chloride (as prepared in Example 26, step (c)) in MeOH (40 mL) was cooled to 0° C. and treated with 21.2 mL (42.4 mmol) of methylamine (2.0 M in MeOH). The mixture was slowly warmed to RT, stirred for 16 h, and warmed to 40° C. for 3 days. Solvents were evaporated in vacuo. Silica gel chromatography of the residue on a 50-g Varian MegaBond Elut SPE column with 50% EtOAc-hexane afforded 402 mg (19%) of the title compound as a white solid: 1H-NMR (CD3CN; 400 MHz): δ 8.19 (d, 2H, J=8.8 Hz), 7.54 (d, 2H, J=8.8 Hz), 5.15-5.05 (br s, 1H), 3.39-3.32 (m, 2H), 3.22-3.15 (m, 2H), 2.70 (d, 3H, J=5.2 Hz).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21.2 mL
Type
reactant
Reaction Step Two
Yield
19%

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